

Synthetic Routes to Substituted 1,4-Thiazepan-5-ones: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,4-Thiazepan-5-one

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This document provides detailed application notes and experimental protocols for the synthesis of substituted **1,4-thiazepan-5-ones**, a heterocyclic scaffold of interest in medicinal chemistry. The methodologies outlined below focus on two primary strategies: the Ugi four-component reaction (Ugi-4CR) followed by intramolecular cyclization, and ring-closing metathesis (RCM).

Introduction

The **1,4-thiazepan-5-one** core is a seven-membered heterocyclic ring system containing both nitrogen and sulfur atoms. This scaffold is of significant interest in drug discovery due to its structural similarity to other biologically active seven-membered heterocycles, such as benzodiazepines and diazepines, which are known to exhibit a wide range of pharmacological activities. The ability to introduce a variety of substituents onto the **1,4-thiazepan-5-one** ring allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Synthetic Strategies

Two powerful and versatile synthetic strategies for the construction of substituted **1,4-thiazepan-5-ones** are highlighted in these notes:

- **Ugi Four-Component Reaction (Ugi-4CR) followed by Intramolecular Cyclization:** This multicomponent reaction strategy allows for the rapid assembly of a linear precursor

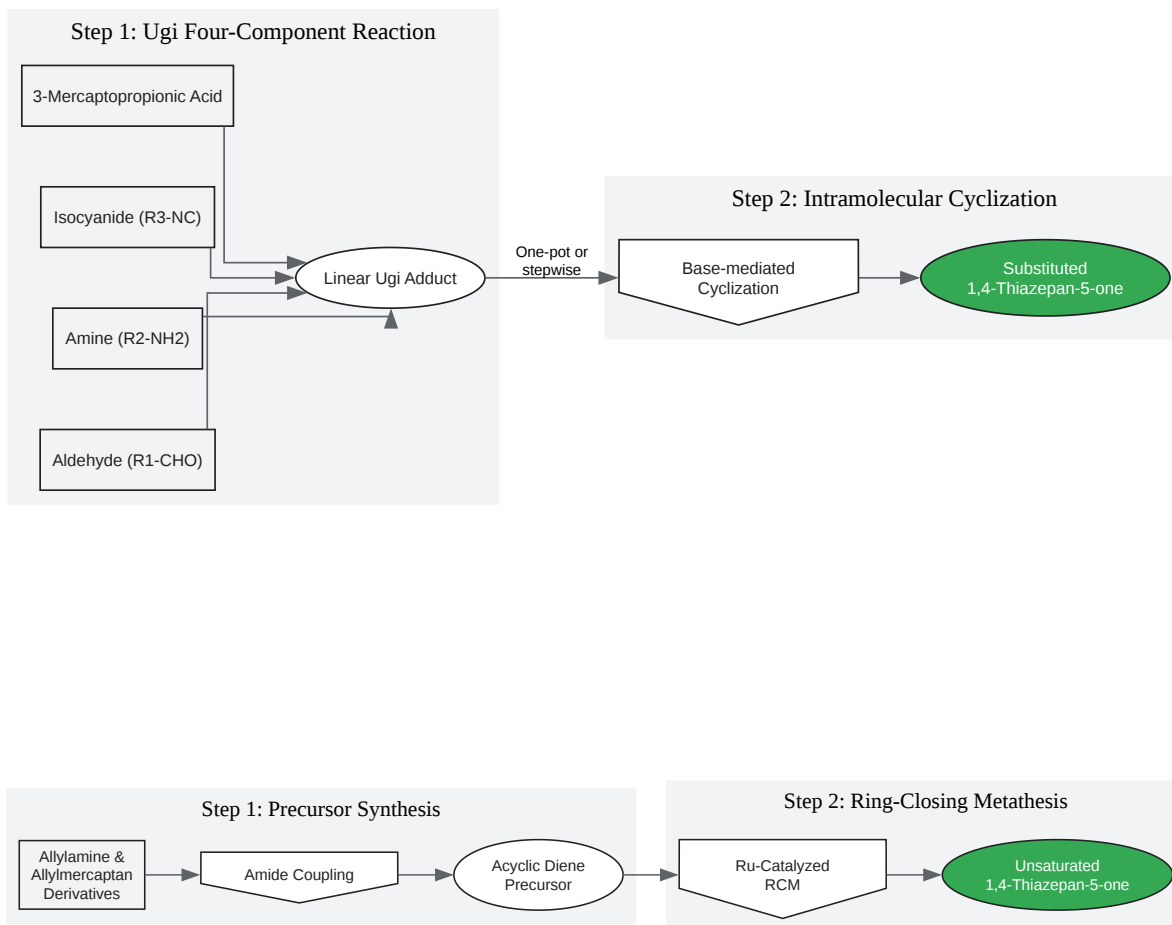
containing all the necessary functionalities for a subsequent intramolecular cyclization to form the desired seven-membered ring. This approach offers a high degree of molecular diversity from readily available starting materials.

- Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of cyclic olefins from acyclic dienes. This method is particularly useful for creating unsaturated **1,4-thiazepan-5-one** derivatives, which can be further functionalized. The reaction is catalyzed by ruthenium-based catalysts and is known for its functional group tolerance.^[1]

Application Note 1: Synthesis of N-Substituted 1,4-Thiazepan-5-ones via Ugi-4CR and Intramolecular Thiol-Amide Cyclization

This approach involves a one-pot, four-component Ugi reaction to assemble a key intermediate, which then undergoes an intramolecular cyclization to yield the **1,4-thiazepan-5-one** ring system. The diversity of the final products can be easily achieved by varying the aldehyde, amine, isocyanide, and the thiol-containing carboxylic acid component in the initial Ugi reaction.

General Workflow



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References

- 1. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]

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